dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)

Catalog No.
S834185
CAS No.
1070798-99-0
M.F
C25H43NO13S
M. Wt
597.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)

CAS Number

1070798-99-0

Product Name

dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C25H43NO13S

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C25H43NO13S/c1-22(27)40-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-32-7-6-31-5-4-25(30)39-26-23(28)2-3-24(26)29/h2-21H2,1H3

InChI Key

WZUXUXSZGJYBSY-UHFFFAOYSA-N

SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Thiolating Agent for Biomolecules

  • dPEG(R)8-SATA contains an N-hydroxysuccinimidyl (NHS) ester group that reacts selectively with primary amines present on various biomolecules like proteins, antibodies, and peptides []. This reaction introduces a thiol (sulfhydryl) group onto the biomolecule.
  • The thiol group serves as a versatile functional group for further conjugation reactions with other molecules containing thiol-reactive groups []. This allows researchers to attach probes, labels, or other biomolecules to the target molecule of interest.

Water-Soluble Alternative to SATA

  • dPEG(R)8-SATA offers a significant advantage over the commonly used thiolation reagent, N-succinimidyl-S-acetylthioacetate (SATA) []. SATA suffers from poor water solubility, requiring organic solvents for its use.
  • dPEG(R)8-SATA incorporates a hydrophilic dPEG(R)8 spacer, which renders the molecule water-soluble []. This enables researchers to perform bioconjugation reactions directly in aqueous buffers, eliminating the need for harsh organic solvents. Aqueous buffers are more biocompatible and provide a gentler environment for biological samples.

Enhancing Biomolecule Properties

  • The dPEG(R)8 spacer in dPEG(R)8-SATA does more than just improve water solubility. This spacer arm introduces a chain of polyethylene glycol (PEG) units to the biomolecule after conjugation []. PEGylation, as it's called, offers several benefits:
    • Increased water solubility: The hydrophilic PEG units further enhance the water solubility of the conjugated biomolecule [].
    • Reduced aggregation: PEGylation can prevent biomolecules from clumping together, a phenomenon known as aggregation []. This improves the stability and functionality of the biomolecule in solution.
    • Improved pharmacokinetics: In in vivo studies, PEGylation can extend the circulation time of biomolecules in the bloodstream by reducing interactions with proteins and cells []. This can be crucial for drug delivery applications.

dPEG(R)8-SATA, also known as S-acetyl-dPEG(R)8-NHS ester, is a specialized chemical compound that belongs to the class of poly(ethylene glycol) (PEG) derivatives. This compound is characterized by its unique structure, which includes an eight-unit polyethylene glycol chain linked to a S-acetyl group and an N-hydroxysuccinimide (NHS) ester. The dPEG(R) linker enhances water solubility and biocompatibility while minimizing immunogenicity and aggregation of proteins during conjugation processes .

The primary reaction involving dPEG(R)8-SATA is the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction occurs under physiological conditions, facilitating the conjugation of proteins, peptides, or other biomolecules to the dPEG(R)8-SATA linker. The acetyl group can be hydrolyzed under basic conditions, releasing the active NHS ester and allowing further functionalization or conjugation reactions .

dPEG(R)8-SATA exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. This property makes it useful in various applications, including drug delivery systems, where it can enhance the solubility and stability of therapeutic agents. Additionally, the dPEG(R) linker reduces non-specific interactions with biological tissues, improving the pharmacokinetics and biodistribution of conjugated drugs .

The synthesis of dPEG(R)8-SATA typically involves the following steps:

  • Synthesis of dPEG(R): The polyethylene glycol chain is synthesized through polymerization techniques.
  • Acetylation: The terminal hydroxyl groups of dPEG(R) are acetylated using acetic anhydride or acetyl chloride to introduce the S-acetyl group.
  • Formation of NHS Ester: The acetylated dPEG(R) is then reacted with N-hydroxysuccinimide and a coupling agent (such as DCC or EDC) to form the NHS ester .

dPEG(R)8-SATA has a wide range of applications in bioconjugation and drug delivery:

  • Protein Labeling: It is used for labeling proteins with fluorescent dyes or other markers for imaging studies.
  • Therapeutic Conjugates: The compound is employed in creating antibody-drug conjugates for targeted cancer therapy.
  • Biomaterial Development: It can be utilized in developing hydrogels or scaffolds for tissue engineering due to its biocompatibility .

Studies on dPEG(R)8-SATA have focused on its interaction with various biomolecules. These interactions are primarily characterized by:

  • Thiol-Mediated Conjugation: The compound can react with thiol-containing molecules, allowing for selective labeling or crosslinking.
  • Stability Assessments: Research has shown that conjugates formed with dPEG(R)8-SATA maintain stability under physiological conditions, which is crucial for therapeutic applications .

Several compounds share similarities with dPEG(R)8-SATA in terms of structure and application:

Compound NameStructure CharacteristicsUnique Features
dPEG(R)12-SATASimilar PEG chain length but longer (12 units)Enhanced solubility and potential for larger biomolecules
Sulfo-SMCCMaleimide-based crosslinkerOffers different reactive sites for thiol groups
Traut's ReagentThiol-adding reagentDirectly adds thiol groups without requiring NHS ester
S-acetyl-PEGSimple PEG derivativeLacks the NHS ester functionality

dPEG(R)8-SATA stands out due to its combination of a long PEG chain and an NHS ester functionality, which allows for versatile applications in bioconjugation while maintaining low immunogenicity and high solubility.

The cornerstone of dPEG production is the iterative Williamson-type ether coupling described by Quanta BioDesign’s stepwise scheme and later modified in solid-phase and liquid-phase variants [1] [2] [3].

Reaction sequence (example)ScaleYield (%)Purity by quantitative ¹H NMR (%)
HO-dPEG4-OH → TMB-O-dPEG4-OTs25 g75 [1]98.5 [1]
Bn-O-dPEG4-OTs + HO-dPEG4-O⁻K⁺ → Bn-O-dPEG8-OH18 g81 [1]98.0 [1]
Solid-phase cycle (deprotonation → coupling → detritylation) to Bn-O-dPEG12-OH4 g77 [2]97.5 [2]

Key features

  • Monoprotection strategy – Orthogonal protecting groups such as tetrahydropyranyl and 4-methoxybenzyl are alternated so that one terminus can react while the other remains inert, ensuring chain-length fidelity and preventing back-biting depolymerisation [1].
  • High selectivity bases – Potassium tert-butoxide in tetrahydrofuran gives rapid, near-quantitative alkoxide formation with minimal elimination side-reactions [1].
  • Mild temperatures – Room-temperature couplings limit anionic chain scission that would create shorter PEG contaminants [3].
  • Chromatography-free work-up – Hydrophobic protecting groups allow extraction–wash sequences to replace silica columns, enabling >750 g batches of THP-O-dPEG8-OTHP at 73% overall yield [1].

Synthetic routes to heterobifunctional polyethylene glycol derivatives

After construction of HO-dPEG8-OH, the chain is desymmetrised in three steps to furnish dPEG 8-SATA.

StepReagents / conditionsTypical isolated yieldReference
1. Thioacetyl introduction
HO-dPEG8-OH → AcS-dPEG8-OH
Sodium hydride, bromoacetyl chloride, 0 °C → rt, THF79% [1]
2. Carboxyl activation
AcS-dPEG8-OH → AcS-dPEG8-OSu
Succinic anhydride, DMAP, CH₂Cl₂86% [1]
3. NHS ester formation
AcS-dPEG8-OSu → AcS-dPEG8-NHS (dPEG 8-SATA)
Dicyclohexyl-carbodiimide, N-hydroxysuccinimide, 0 °C95% [4]

Because the acetyl-protected thiol is an electrophile under alkaline hydroxylamine deprotection, the final product remains bench-stable yet can be quantitatively converted to the free thiol immediately before conjugation [5].

Quality control and purity assessment protocols

Multiple orthogonal assays are applied to verify the single-molecule nature of dPEG 8-SATA.

TechniquePurposePerformance metrics
Quantitative ¹H NMR with internal calibrantAbsolute purity and mass balanceRSD < 1.0% for 97–99% purity [6]
Reversed-phase UPLC–charged aerosol detectionResidual free NHS, AcS-dPEG8-OH, and di-PEG contaminantsLOD 0.5 µg mL⁻¹; linearity r² > 0.999 [7]
High-resolution electrospray TOF-MS with ion-mobility calibrationConfirmation of exact mass 597.67 Da and absence of ±44 Da PEG laddersDTCCSₙ₂ = 303 ± 1 Ų (single conformer) [8] [9]
Size-exclusion UPLC (phosphate buffer)Detection of high-MW aggregates<0.2% aggregate by area [10]

Routine lots are accepted only when purity ≥ 95%, single impurity ≤ 1%, water < 1% (Karl Fischer), and endotoxin < 0.25 EU mg⁻¹.

Scale-up manufacturing considerations

Discrete PEG processes are readily transferred from gram to kilogram scale because each elongation involves identical solution operations without polymerisation kinetics.

ParameterLaboratory (50 g)Pilot (750 g)Commercial (15 kg)
Reactor volume2 L glass25 L glass-lined400 L GMP stainless
Coupling time per iteration1 h1.2 h1.5 h
Solvent recycle rate70%85%90%
Overall yield to dPEG8-SATA66%63%61%
Purity (qNMR)98.4%98.2%98.0%

Process intensification measures include continuous‐flow deprotonation, inline extraction, and membrane solvent exchange, lowering solvent per kilogram from 120 L to 45 L and shortening total cycle time from 48 h to 30 h. cGMP production of kilogram lots with ≤0.1% batch-to-batch variance has been documented [11].

Comparative analysis of production methodologies

CriterionStepwise discrete synthesisSolid-phase iterative synthesisConventional polymerisation
Molecular dispersityĐ = 1 (single)Đ ≈ 1.01 (minor truncations) [2]Đ 1.10–1.60 (Poisson) [12]
Chain length control±0 units±1 unitGaussian distribution
Scalable batch sizeUp to 15 kg proven [11]Limited by resin swelling (≤0.5 kg) [2]≥100 kg
PurificationExtractive; no chromatographyResin washing; no columnsFractional distillation or SEC
Typical overall yield60–70%65–80%85–90% (but product is polydisperse)
Regulatory analyticsSingle m/z and CCS enable qNMR and MS-based release [13]Similar; minor satellite peaksRequires averaged MW assays (GPC)
Suitability for heterobifunctional linkersAny orthogonal pair (NHS/AcS, maleimide/azide, etc.) [14] [15]Same, but linker must survive acid cleavageFunctional end-group heterogeneity high

XLogP3

-1.6

Dates

Last modified: 08-16-2023

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